molecular formula C8H12O3 B1629013 Oxan-2-yl prop-2-enoate CAS No. 52858-57-8

Oxan-2-yl prop-2-enoate

Cat. No. B1629013
Key on ui cas rn: 52858-57-8
M. Wt: 156.18 g/mol
InChI Key: FGWRVVZMNXRWDQ-UHFFFAOYSA-N
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Patent
US05225316

Procedure details

A solution of 10.5 g (146 mmol, 10 ml) acrylic acid and 14.0 g (166 mmol, 15.2 ml) dihydropyran in 40 ml dichloromethane was stirred at room temperature for one day. The mixture was washed with saturated aqueous sodium bicarbonate and the organic layer was concentrated in vacuo. The residue was distilled to give 5.93 g (38.0 mmol, 26% yield) tetrahydropyran-2-yl acrylate, bp 40° C. at 0.2 torr.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[O:6]1[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7]1>ClCCl>[C:1]([O:5][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][O:6]1)(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
15.2 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with saturated aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38 mmol
AMOUNT: MASS 5.93 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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